1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3 This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethoxy)phenyl)propan-1-one: Similar structure but with only one trifluoromethoxy group.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Contains a trifluoromethyl group instead of trifluoromethoxy groups.
Uniqueness
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of two trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents.
Properties
Molecular Formula |
C11H8F6O3 |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O3/c1-2-7(18)6-3-4-8(19-10(12,13)14)9(5-6)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
UAYHUDBNFCEKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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